Chemical structure and properties of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol
Chemical structure and properties of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol
In-Depth Technical Guide: 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol
A Comprehensive Analysis of its Chemical Structure, Properties, and Potential Applications
Abstract
This technical guide provides a detailed exploration of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this guide establishes a foundational understanding through a thorough analysis of its core scaffold, 1H-[1][2][3]triazolo[4,5-b]pyridine. We will delve into the structural intricacies, including the critical aspect of tautomerism introduced by the 6-hydroxy substituent. Furthermore, this guide will present inferred physicochemical properties, propose a logical synthetic pathway, and discuss potential biological activities and applications based on established principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising chemical entity.
Introduction to the 1H-[1][2][3]triazolo[4,5-b]pyridine Scaffold
The 1H-[1][2][3]triazolo[4,5-b]pyridine core is a robust heterocyclic system formed by the fusion of a pyridine ring and a 1,2,3-triazole ring. This scaffold is a key building block in the synthesis of a variety of functional molecules.[4] Its versatile nature stems from the combined electronic properties of both the pyridine and triazole rings, which impart stability and offer multiple sites for chemical modification.[4]
The parent compound, 1H-[1][2][3]triazolo[4,5-b]pyridine, is a versatile building block in organic synthesis.[4] It serves as a precursor in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents, as well as in the formulation of agrochemicals.[4] Its ability to form stable complexes with metal ions also makes it a candidate for applications in materials science, such as in the development of sensors and electronic devices.[4]
Chemical Structure and Tautomerism of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol
The introduction of a hydroxyl group at the 6-position of the 1H-[1][2][3]triazolo[4,5-b]pyridine scaffold introduces the fundamentally important concept of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol, it is expected to exist in equilibrium with its pyridone tautomer, 1H-[1][2][3]triazolo[4,5-b]pyridin-6(7H)-one.
The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents, the enol form (6-hydroxy) is likely to be favored, while in polar solvents, the keto form (6-one) is expected to predominate.[5][6] This is a well-documented phenomenon for hydroxypyridines.[3][5][6]
Caption: Tautomeric equilibrium of 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.
Physicochemical Properties
| Property | Parent Compound (1H-[1][2][3]triazolo[4,5-b]pyridine) | Inferred for 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol | Justification for Inference |
| Molecular Formula | C5H4N4[7] | C5H4N4O | Addition of one oxygen atom. |
| Molecular Weight | 120.11 g/mol [7] | 136.11 g/mol | Addition of the mass of one oxygen atom. |
| Melting Point | 208 °C (decomposes)[7] | Expected to be higher | The presence of the hydroxyl group allows for hydrogen bonding, which typically increases the melting point. |
| Solubility | Soluble in polar organic solvents. | Expected to have increased solubility in polar solvents like water and alcohols. | The hydroxyl group can participate in hydrogen bonding with polar solvent molecules, increasing solubility. |
| pKa | Data not available. | Expected to be weakly acidic. | The hydroxyl group on the pyridine ring can deprotonate. The exact pKa will be influenced by the electron-withdrawing nature of the fused triazole ring. |
Proposed Synthetic Route
A plausible synthetic route to 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol can be proposed based on the established synthesis of the parent scaffold, which often involves the diazotization of a diaminopyridine precursor.[8]
Caption: Proposed synthetic workflow for 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.
Experimental Protocol:
Step 1: Synthesis of 6-Methoxy-1H-[1][2][3]triazolo[4,5-b]pyridine
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Dissolve 2,3-diamino-6-methoxypyridine in a suitable acidic solution (e.g., dilute hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO2) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for a specified period to allow for the diazotization and subsequent cyclization to occur.
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Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Step 2: Demethylation to 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol
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Dissolve the 6-methoxy-1H-[1][2][3]triazolo[4,5-b]pyridine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add a demethylating agent, such as boron tribromide (BBr3) or hydrobromic acid (HBr), dropwise to the cooled solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.
-
Quench the reaction by carefully adding a protic solvent, such as methanol or water.
-
Neutralize the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by an appropriate method to yield 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol.
Predicted Spectroscopic Properties
Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-donating hydroxyl group and the fused triazole ring. A broad singlet corresponding to the N-H proton of the triazole ring and a signal for the O-H proton (which may be exchangeable with D₂O) are also expected.
-
¹³C NMR: The spectrum should display signals for the five carbon atoms of the fused ring system. The carbon atom attached to the hydroxyl group (C-6) is expected to show a downfield shift.
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IR Spectroscopy: Key absorption bands are anticipated for the O-H stretch (broad, around 3200-3600 cm⁻¹), N-H stretch (around 3100-3300 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching (around 1200-1300 cm⁻¹). If the pyridone tautomer is present, a characteristic C=O stretching band would appear around 1650-1700 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of the compound (136.11 g/mol ).
Potential Applications in Drug Discovery and Materials Science
The 1H-[1][2][3]triazolo[4,5-b]pyridine scaffold is a known pharmacophore with a wide range of biological activities.[4] The introduction of a hydroxyl group in the 6-position can significantly enhance its therapeutic potential by providing a key site for hydrogen bonding interactions with biological targets.
Potential Therapeutic Areas:
-
Oncology: Substituted triazolopyrimidines and related fused triazoles have demonstrated potent anticancer activity.[9] The 6-hydroxy derivative could be investigated as an inhibitor of various kinases or other enzymes involved in cancer cell proliferation.
-
Anti-inflammatory and Antioxidant Agents: Derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown anti-inflammatory and antioxidant properties.[10] The hydroxyl group on the pyridine ring could contribute to radical scavenging activity.
-
Antiviral and Antimicrobial Agents: The triazole moiety is present in several antifungal drugs. The 1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol scaffold could be explored for its potential against various pathogens.
Materials Science:
The ability of the parent compound to form stable complexes with metal ions suggests that the 6-hydroxy derivative could also act as a ligand.[4] The hydroxyl group provides an additional coordination site, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or catalytic properties.
Conclusion
1H-[1][2][3]triazolo[4,5-b]pyridin-6-ol represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. While direct experimental data is currently limited, a thorough analysis of its core scaffold and the influence of the 6-hydroxy substituent allows for a comprehensive theoretical understanding of its structure, properties, and potential applications. The proposed synthetic route provides a logical starting point for its preparation, and the predicted spectroscopic and biological properties should guide future experimental investigations. Further research into this and related derivatives is warranted to fully unlock their potential.
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